molecular formula C16H13N3O5S2 B2893879 Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 866009-10-1

Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2893879
CAS RN: 866009-10-1
M. Wt: 391.42
InChI Key: LICDYUVPDXBRCC-UHFFFAOYSA-N
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Description

“Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 866009-10-1 . It has a molecular weight of 392.44 . The IUPAC name for this compound is methyl 3- (3- (phenylsulfonyl)ureido)-1H-1lambda3-thieno [2,3-b]pyridine-2-carboxylate .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno [3,2- b ]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N3O5S2/c1-24-15 (20)13-12 (11-8-5-9-17-14 (11)25-13)18-16 (21)19-26 (22,23)10-6-3-2-4-7-10/h2-9,25H,1H3, (H2,18,19,21) .


Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives, such as this compound, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C .

Scientific Research Applications

Synthetic Chemistry Approaches

One of the primary research applications involves synthetic chemistry, where this compound or related structures are synthesized for further chemical and biological investigations. For example, a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcased the synthetic versatility of thieno[2,3-b]pyridine derivatives (Santilli, Kim, & Wanser, 1971). Additionally, the utilization of potassium carbonate for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives highlighted a method to obtain these products with good yield, emphasizing the chemical utility of the core thieno[2,3-b]pyridine structure (Kalugin & Shestopalov, 2019).

Biological and Pharmacological Studies

In the realm of biological and pharmacological research, derivatives of Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate have been synthesized and evaluated for their tumor cell growth inhibition properties. For instance, the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on various human tumor cell lines demonstrated significant biological activity, suggesting potential therapeutic applications (Queiroz et al., 2011). Moreover, fluorescence studies on potential antitumor 6-(hetero)arylthieno(3,2-b)pyridine derivatives in solution and nanoliposomes investigated their photophysical properties, contributing to the understanding of their mechanism of action and potential as drug delivery vehicles (Carvalho et al., 2013).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

Thieno[2,3-b]pyridine derivatives have shown potential in various fields due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthesis methods for these compounds.

properties

IUPAC Name

methyl 3-(benzenesulfonylcarbamoylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-24-15(20)13-12(11-8-5-9-17-14(11)25-13)18-16(21)19-26(22,23)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDYUVPDXBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate

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